![molecular formula C11H9NO3S2 B2956760 2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde CAS No. 478032-33-6](/img/structure/B2956760.png)
2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Medicinal Chemistry Applications : The Vilsmeier-Haack reaction is a crucial method in the synthesis of thiazole derivatives, demonstrating the compound's role in producing novel pyrazole carbaldehyde derivatives with significant biological activities. These activities include antioxidant, anti-cancer, and anti-inflammatory properties, with some compounds showing promising results as COX-2 inhibitors or anti-inflammatory drugs (P. Thangarasu, A. Manikandan, S. Thamaraiselvi, 2019). Similarly, the synthesis of new 3-(2'-thienyl)pyrazole-based heterocycles has been reported to exhibit antimicrobial, anti-inflammatory, and analgesic activities, highlighting the versatility of thiazole derivatives in medicinal chemistry (B. F. Abdel-Wahab et al., 2012).
Material Science and Catalysis : In the realm of materials science, thiazole derivatives have been explored for their catalytic applications. For instance, novel biological-based nano organo solid acids with urea moiety have shown potential in synthesizing various organic compounds under mild and green conditions, signifying the role of thiazole derivatives in environmental chemistry (M. Zolfigol et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde are Cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes, particularly COX-2 . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . Additionally, some derivatives of this compound have been found to release moderate amounts of Nitric Oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation and pain. The release of NO also plays a role in vasodilation and inhibition of platelet aggregation .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, resulting in decreased inflammation and pain . The release of NO can also help to decrease the side effects associated with selective COX-2 inhibitors .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-8-2-4-10(5-3-8)17(14,15)11-12-6-9(7-13)16-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOHHWZBDWUKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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